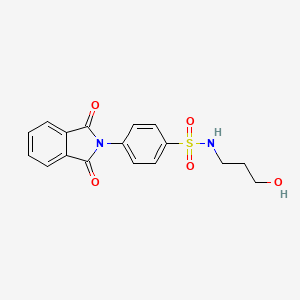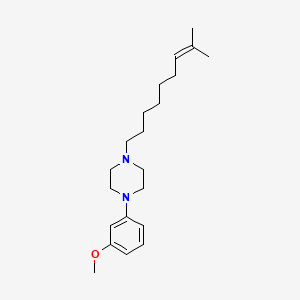
N-(2-pyridinylmethyl)-1H-indazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyridinylmethyl)-1H-indazol-5-amine, also known as INDY, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. INDY is a potent inhibitor of the protein kinase DYRK1A, which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of DYRK1A by INDY has been shown to have therapeutic benefits in various disease models, including Alzheimer's disease, Down syndrome, and cancer.
Mécanisme D'action
The mechanism of action of N-(2-pyridinylmethyl)-1H-indazol-5-amine involves the inhibition of DYRK1A, which is a protein kinase that phosphorylates various substrates involved in cellular processes. The inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine leads to the dysregulation of these cellular processes, resulting in the therapeutic benefits observed in various disease models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-pyridinylmethyl)-1H-indazol-5-amine have been extensively studied in various disease models. In Alzheimer's disease, the inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine leads to the reduction of amyloid-beta plaques and the improvement of cognitive function. In Down syndrome, N-(2-pyridinylmethyl)-1H-indazol-5-amine improves cognitive function and reduces neurodegeneration. In cancer, the inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine leads to the reduction of cancer cell proliferation and induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-pyridinylmethyl)-1H-indazol-5-amine in lab experiments include its potent inhibition of DYRK1A, which allows for the study of the role of DYRK1A in various cellular processes. The limitations of using N-(2-pyridinylmethyl)-1H-indazol-5-amine in lab experiments include its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
For the study of N-(2-pyridinylmethyl)-1H-indazol-5-amine include the development of more potent and selective inhibitors of DYRK1A, the investigation of the role of DYRK1A in other disease models, and the exploration of the therapeutic potential of N-(2-pyridinylmethyl)-1H-indazol-5-amine in combination with other drugs. Additionally, the investigation of the potential side effects of N-(2-pyridinylmethyl)-1H-indazol-5-amine and the development of strategies to mitigate these effects will be important for the translation of N-(2-pyridinylmethyl)-1H-indazol-5-amine into clinical use.
Méthodes De Synthèse
The synthesis of N-(2-pyridinylmethyl)-1H-indazol-5-amine involves a multi-step process that includes the coupling of 2-pyridinemethanol with 5-bromoindazole, followed by the reduction of the resulting intermediate, and the subsequent substitution of the bromine with an amine group. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2-pyridinylmethyl)-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in various disease models. In Alzheimer's disease, the inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function in mouse models. In Down syndrome, N-(2-pyridinylmethyl)-1H-indazol-5-amine has been shown to improve cognitive function and reduce the neurodegeneration associated with the disease. In cancer, the inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine has been shown to reduce the proliferation of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-6-14-12(3-1)9-15-11-4-5-13-10(7-11)8-16-17-13/h1-8,15H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJURBDHIEJXZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide](/img/structure/B5164158.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]methyl}-3H-imidazo[4,5-c]pyridine diethanedioate](/img/structure/B5164167.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5164185.png)

![2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5164215.png)
![2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5164223.png)
![N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine](/img/structure/B5164234.png)
![N-(2,5-dichlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5164235.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B5164236.png)
![N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine](/img/structure/B5164237.png)
![ethyl 4-({5-[(3-acetylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5164244.png)
![11-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5164254.png)